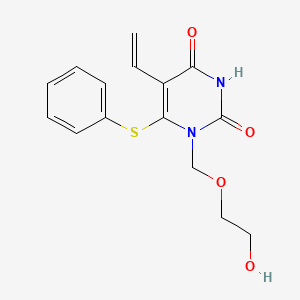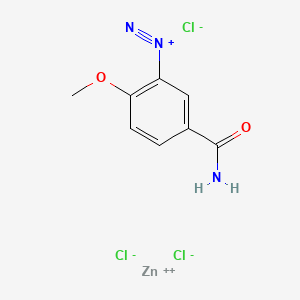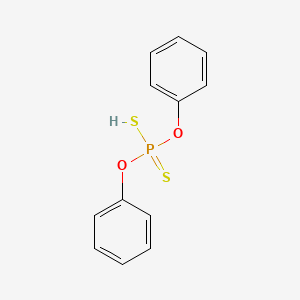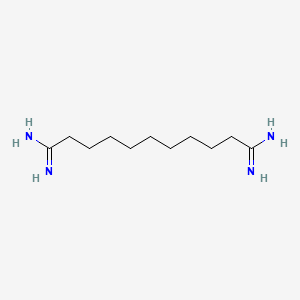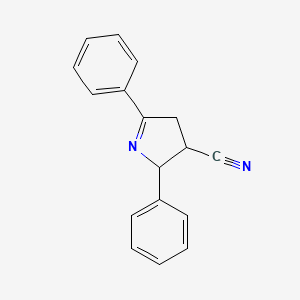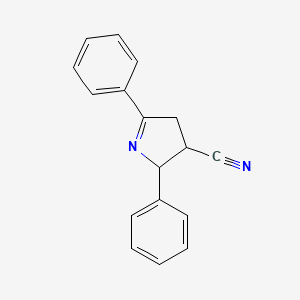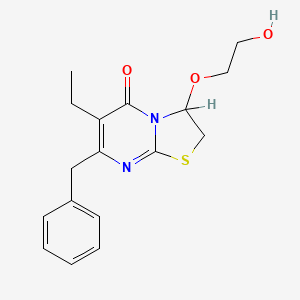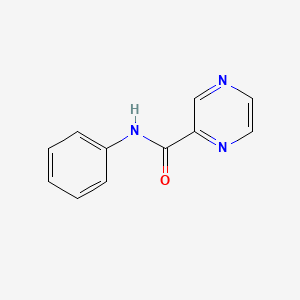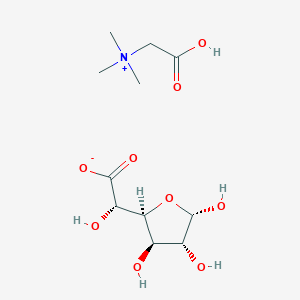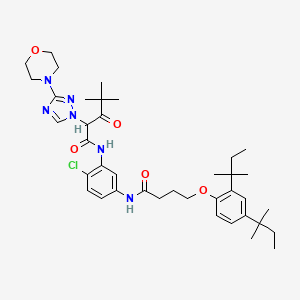
1H-1,2,4-Triazole-1-acetamide, N-(5-((4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-alpha-(2,2-dimethyl-1-oxopropyl)-3-(4-morpholinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2- (2-Heptadec-8-enyl-2-imidazolin-1-yl)ethanol: , also known by its European Inventory of Existing Commercial Chemical Substances (EINECS) number 262-275-5, is a chemical compound with the molecular formula C22H42N2O. This compound is primarily used as a corrosion inhibitor and an acid-stable emulsifier .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2- (2-Heptadec-8-enyl-2-imidazolin-1-yl)ethanol is synthesized by heating oleic acid with 2- (2-aminoethylamino)ethanol (N- (2-hydroxyethyl)ethylenediamine) at temperatures up to 270°C. This reaction proceeds through the formation of an amide intermediate, followed by cyclization to form the imidazoline ring .
Industrial Production Methods: The industrial production of 2- (2-heptadec-8-enyl-2-imidazolin-1-yl)ethanol typically involves large-scale heating of the reactants in specialized reactors to ensure efficient water removal and high yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazoline ring.
Reduction: Reduction reactions can occur at the double bond in the heptadec-8-enyl chain.
Substitution: The hydroxyl group in the ethanol moiety can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides can be used for substitution reactions at the hydroxyl group.
Major Products Formed:
Oxidation: Products include various oxidized derivatives of the imidazoline ring.
Reduction: The major product is the fully saturated heptadecyl chain.
Substitution: Substituted ethanol derivatives are formed.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2- (2-Heptadec-8-enyl-2-imidazolin-1-yl)ethanol is used as a surfactant in various chemical formulations due to its amphiphilic nature .
Biology: In biological research, this compound is studied for its potential as a biocompatible surfactant and its interactions with biological membranes .
Medicine: While not widely used in medicine, its derivatives are explored for potential therapeutic applications, particularly in drug delivery systems .
Industry: This compound is extensively used in the petroleum industry as a corrosion inhibitor to protect pipelines and equipment from acidic environments .
Wirkmechanismus
The primary mechanism of action of 2- (2-heptadec-8-enyl-2-imidazolin-1-yl)ethanol involves its ability to form a protective film on metal surfaces, thereby preventing corrosion. The imidazoline ring interacts with the metal surface, while the hydrophobic heptadecyl chain repels water and other corrosive agents .
Vergleich Mit ähnlichen Verbindungen
- 1- (2-Hydroxyethyl)-2- (8-heptadecenyl)-2-imidazoline
- 1- (2-Hydroxyethyl)-2-heptadecenylglyoxalidine
- 1- (2-Hydroxyethyl)-2-n-heptadecenyl-2-imidazoline
Comparison: 2- (2-Heptadec-8-enyl-2-imidazolin-1-yl)ethanol is unique due to its specific molecular structure, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance enhances its effectiveness as a corrosion inhibitor and emulsifier compared to its similar compounds.
Eigenschaften
CAS-Nummer |
60520-30-1 |
|---|---|
Molekularformel |
C39H55ClN6O5 |
Molekulargewicht |
723.3 g/mol |
IUPAC-Name |
N-[5-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-chlorophenyl]-4,4-dimethyl-2-(3-morpholin-4-yl-1,2,4-triazol-1-yl)-3-oxopentanamide |
InChI |
InChI=1S/C39H55ClN6O5/c1-10-38(6,7)26-14-17-31(28(23-26)39(8,9)11-2)51-20-12-13-32(47)42-27-15-16-29(40)30(24-27)43-35(49)33(34(48)37(3,4)5)46-25-41-36(44-46)45-18-21-50-22-19-45/h14-17,23-25,33H,10-13,18-22H2,1-9H3,(H,42,47)(H,43,49) |
InChI-Schlüssel |
JOLWJJOUIJWCAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C(C(=O)C(C)(C)C)N3C=NC(=N3)N4CCOCC4)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


